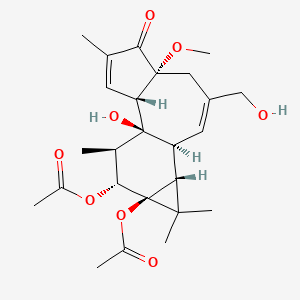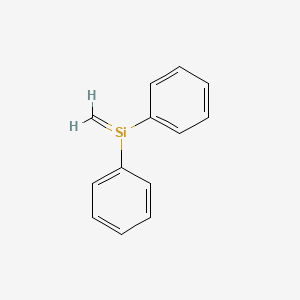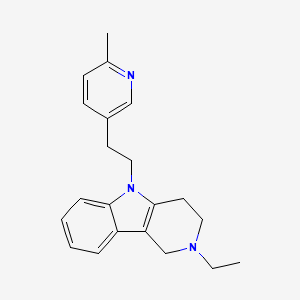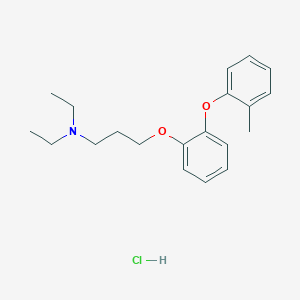
o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride: is a chemical compound with a complex structure that includes both phenyl and tolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:
Formation of the Intermediate Ether: This step involves the reaction of o-tolyl ether with 3-diethylaminopropanol under specific conditions to form the intermediate compound.
Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of o-(3-Diethylaminopropoxy)phenyl o-tolyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenyl or tolyl derivatives, while reduction may produce corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for studying the behavior of similar structures in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs or treatments.
Industry
In the industrial sector, this compound is used in the production of various chemical products. Its unique properties make it suitable for use in specialized applications, such as the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- o-(3-Diethylaminopropoxy)phenyl o-tolyl ether
- o-(3-Diethylaminopropoxy)phenyl o-tolyl ether acetate
- o-(3-Diethylaminopropoxy)phenyl o-tolyl ether sulfate
Uniqueness
What sets o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride apart from similar compounds is its specific hydrochloride form. This form may exhibit unique solubility, stability, and reactivity characteristics, making it particularly suitable for certain applications.
Eigenschaften
CAS-Nummer |
26327-65-1 |
|---|---|
Molekularformel |
C20H28ClNO2 |
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
N,N-diethyl-3-[2-(2-methylphenoxy)phenoxy]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H27NO2.ClH/c1-4-21(5-2)15-10-16-22-19-13-8-9-14-20(19)23-18-12-7-6-11-17(18)3;/h6-9,11-14H,4-5,10,15-16H2,1-3H3;1H |
InChI-Schlüssel |
PDVBHKGDHNVRTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCOC1=CC=CC=C1OC2=CC=CC=C2C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


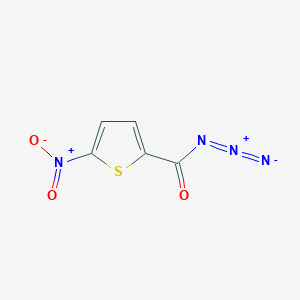

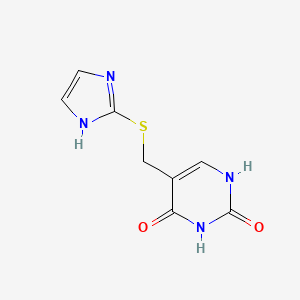
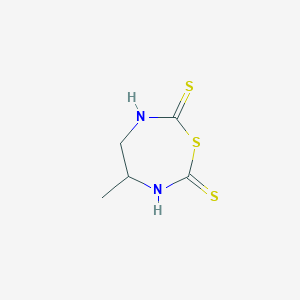
silane](/img/structure/B14700649.png)

![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14700672.png)
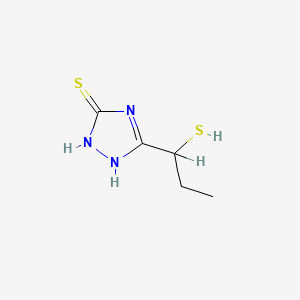
![(2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol](/img/structure/B14700689.png)
